N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide
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Overview
Description
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with naphthalene-1-sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for hydrolysis. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the amide bond produces the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and naphthalene-based compounds. Examples are:
- Naphthalene-1-sulfonamide
- 3-Nitroaniline derivatives
Uniqueness
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
648899-33-6 |
---|---|
Molecular Formula |
C18H15N3O5S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[5-[(3-nitrophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15N3O5S/c1-12(22)19-17-9-3-8-16-15(17)7-4-10-18(16)27(25,26)20-13-5-2-6-14(11-13)21(23)24/h2-11,20H,1H3,(H,19,22) |
InChI Key |
MFNPOWNNKVZQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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